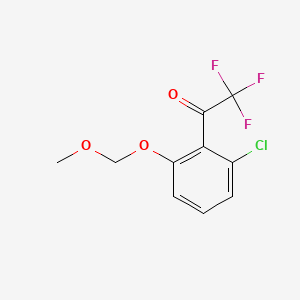
1-(2-Chloro-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a methoxymethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanone typically involves multiple steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-methoxymethoxybenzene.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 1-(2-Chloro-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanol.
Oxidation: Formation of 1-(2-Chloro-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroacetic acid.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanone involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the chloro and methoxymethoxy groups can modulate its reactivity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloro-4-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanone
- 1-(2-Chloro-6-(ethoxymethoxy)phenyl)-2,2,2-trifluoroethanone
- 1-(2-Bromo-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanone
Uniqueness
1-(2-Chloro-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanone is unique due to the specific positioning of the chloro and methoxymethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds.
Propiedades
Fórmula molecular |
C10H8ClF3O3 |
|---|---|
Peso molecular |
268.61 g/mol |
Nombre IUPAC |
1-[2-chloro-6-(methoxymethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H8ClF3O3/c1-16-5-17-7-4-2-3-6(11)8(7)9(15)10(12,13)14/h2-4H,5H2,1H3 |
Clave InChI |
VMAFSBLAWSYNTH-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C(=CC=C1)Cl)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


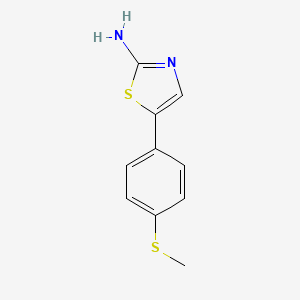
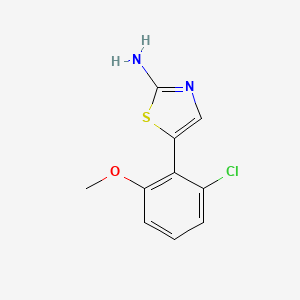

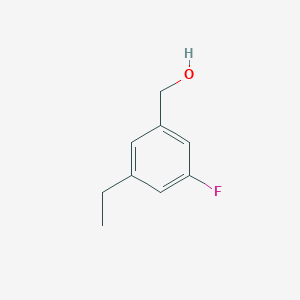
![4-[(3-Fluorophenyl)methoxy]benzoate](/img/structure/B14764243.png)
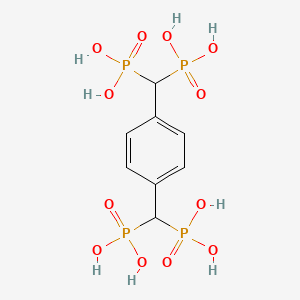
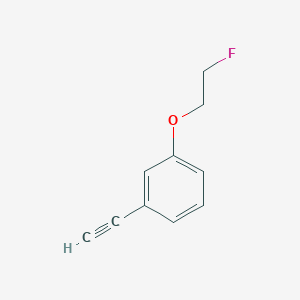
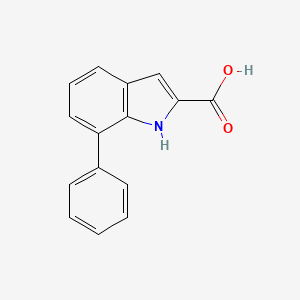
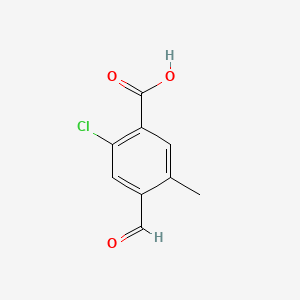
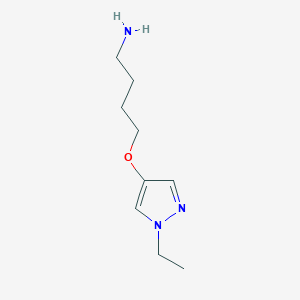
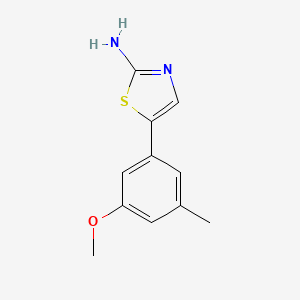
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B14764277.png)
![(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14764284.png)

